7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one
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Overview
Description
7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[320]heptan-6-one is a bicyclic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclopentene with dichloroketene, followed by hydrolysis to yield the desired compound. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of compounds with different functional groups replacing chlorine atoms.
Scientific Research Applications
7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: A related compound with similar structural features but lacking chlorine atoms.
3-Hydroxy-7,7-dimethylbicyclo[3.2.0]heptan-6-one: Another similar compound with a hydroxyl group at a different position.
Uniqueness
7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82352-49-6 |
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Molecular Formula |
C9H12Cl2O2 |
Molecular Weight |
223.09 g/mol |
IUPAC Name |
7,7-dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C9H12Cl2O2/c1-7(2)3-5-6(12)9(10,11)8(5,13)4-7/h5,13H,3-4H2,1-2H3 |
InChI Key |
HKQFIMUOFCYPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C(=O)C(C2(C1)O)(Cl)Cl)C |
Origin of Product |
United States |
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